molecular formula C18H20N2O5S B2735765 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922058-67-1

2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2735765
CAS No.: 922058-67-1
M. Wt: 376.43
InChI Key: GVIOXIPLOUEGTN-UHFFFAOYSA-N
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Description

This compound (molecular formula C₁₈H₂₀N₂O₅S, molecular weight 376.427 g/mol) is a benzenesulfonamide derivative featuring a 2,4-dimethoxy-substituted benzene ring linked via a sulfonamide group to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety .

Properties

IUPAC Name

2,4-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-20-15-7-5-13(10-12(15)4-9-18(20)21)19-26(22,23)17-8-6-14(24-2)11-16(17)25-3/h5-8,10-11,19H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIOXIPLOUEGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then functionalized with the appropriate substituents through subsequent reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline ring can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be used to convert the quinoline ring to its corresponding hydroquinoline.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives

  • Reduction: : Hydroquinoline derivatives

  • Substitution: : Amine-substituted sulfonamides

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: : Potential use in drug development for treating various diseases.

  • Industry: : Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, functional, and pharmacological differences between the target compound and its analogs:

Compound Name Key Structural Features Biological Activity/Application Physicochemical Properties
2,4-Dimethoxy-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)benzenesulfonamide - 2,4-Dimethoxy benzene
- Tetrahydroquinolinone moiety
- Sulfonamide linker
Binds TRIM24 PHD-bromodomain (PDB 4yad); potential epigenetic modulator MW: 376.427 g/mol
LogP (estimated): ~2.5 (moderate lipophilicity)
4-Isobutoxy-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)benzenesulfonamide - 4-Isobutoxy benzene
- Tetrahydroquinolinone moiety
- Sulfonamide linker
Limited data; structural analog with altered substituent (isobutoxy vs. dimethoxy) MW: ~390 g/mol (estimated)
Higher lipophilicity (iso-butyl group)
Baxdrostat [(R)-N-(4-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)-tetrahydroisoquinolin-8-yl)propionamide] - Propionamide linker
- Tetrahydroisoquinoline moiety
- No sulfonamide group
Laboratory research (enzyme inhibition); CAS 1428652-17-8 MW: 363.45 g/mol
Chiral center (R-configuration)
3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide (Ro61-8048) - 3,4-Dimethoxy benzene
- Thiazolyl-nitrophenyl group
- Sulfonamide linker
Kynurenine 3-monooxygenase (KMO) inhibitor; suppresses Huntington’s disease pathology in models MW: 435.44 g/mol
High polarity (nitro group)

Structural and Functional Analysis

Ro61-8048 () demonstrates how nitro and thiazole groups confer distinct target specificity (KMO inhibition) compared to the tetrahydroquinolinone-based compounds.

The tetrahydroisoquinoline moiety in Baxdrostat introduces a fused ring system, which may enhance rigidity and selectivity for enzyme targets .

Crystallographic and Computational Insights The target compound’s structure (PDB 4A7) was refined using SHELXL (), a widely trusted tool for small-molecule crystallography. Its planar benzene and tetrahydroquinolinone rings facilitate π-π stacking in protein binding pockets . Mercury CSD () and the Cambridge Structural Database () enable comparative analysis of packing patterns and intermolecular interactions among analogs.

Biological Activity

2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline. The reaction conditions generally include:

  • Solvent: Dimethylformamide (DMF)
  • Base: Triethylamine
  • Temperature: Reflux for several hours

The product is purified through recrystallization from suitable solvents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Cervical Cancer (HeLa)

The compound exhibited significant cytotoxicity with IC50 values ranging from 0.050.05 to 0.10μM0.10\mu M against these cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.08Apoptosis induction
A5490.06G2/M phase arrest
HeLa0.10Caspase activation

COX Inhibition

The compound has also been studied for its inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2. In vitro assays demonstrated that it could inhibit COX-2 activity by up to 47.1%47.1\% at a concentration of 20μM20\mu M. This suggests potential anti-inflammatory properties.

Table 2: COX Inhibition Activity

CompoundCOX Inhibition (%)Concentration (µM)
2,4-Dimethoxy-N-(...)47.120
Reference Compound (e.g., Aspirin)5020

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest: It disrupts the normal cell cycle progression by blocking the transition from G2 to M phase.
  • Inflammatory Pathway Modulation: By inhibiting COX enzymes, it reduces inflammation which is often associated with cancer progression.

Case Studies

A recent case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size and weight compared to control groups treated with vehicle alone. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.

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